2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is C12H12ClNO3S2 and its molecular weight is 317.8.Chemical Reactions Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Scientific Research Applications
Biochemical Evaluation and Inhibitory Activities
Benzenesulfonamides have been extensively studied for their inhibitory activities against various enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Such inhibitors could provide insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antagonistic Effects on Endothelin Receptors
Biphenylsulfonamide derivatives have been identified as potent endothelin-A (ETA) selective antagonists, demonstrating significant oral activity in inhibiting the pressor effect caused by endothelin-1 infusion in rats. These findings highlight the therapeutic potential of sulfonamide derivatives in treating diseases associated with endothelin, such as hypertension and heart failure (Murugesan et al., 1998).
Anticancer and Enzyme Inhibition
Derivatives of benzenesulfonamides have been synthesized and evaluated for their anticancer properties and enzyme inhibition effects. Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides showed promising cytotoxic and carbonic anhydrase inhibitory effects, indicating their potential as novel anticancer agents (Gul et al., 2016).
Herbicide Metabolism and Selectivity
The metabolism of chlorsulfuron, a benzenesulfonamide derivative, by plants, is a key factor in its selectivity as a herbicide for cereals. Tolerant plants metabolize chlorsulfuron into inactive products, demonstrating the compound's agricultural applications and the biochemical basis for its selective toxicity (Sweetser et al., 1982).
Novel Synthetic Approaches and Chemical Properties
Research on benzenesulfonamides also includes novel synthetic approaches and the exploration of their chemical properties. For example, the synthesis and characterization of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides provided valuable insights into the reactivity and potential applications of these compounds in organic synthesis (Aizina et al., 2003).
Future Directions
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXTDKJTUKAGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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